molecular formula C7H4BrIN2 B1292618 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-73-0

6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1292618
CAS No.: 1000341-73-0
M. Wt: 322.93 g/mol
InChI Key: FCXXMGLYWFECRW-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-73-0) is a versatile and high-value halogenated azaindole derivative serving as a key building block in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C7H4BrIN2 and a molecular weight of 322.93 g/mol, is designed for molecular cross-coupling reactions, enabling the rapid synthesis of complex structures for drug discovery programs . Its core structure is a privileged scaffold found in various biologically active molecules. The presence of both bromo and iodo substituents at the 6- and 3-positions of the pyrrolopyridine ring allows for sequential and site-selective functionalization, making it an indispensable intermediate for creating targeted chemical libraries . Proper handling is required as it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . For safe handling, wear protective gloves and eye/face protection, and use only in a well-ventilated area . To maintain stability, this product requires cold-chain transportation and should be stored in a dark place under an inert atmosphere at 2-8°C . This product is explicitly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXXMGLYWFECRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646774
Record name 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-73-0
Record name 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 3 Iodo 1h Pyrrolo 3,2 C Pyridine

Strategies for Constructing the Pyrrolo[3,2-c]pyridine Ring System

The formation of the bicyclic pyrrolo[3,2-c]pyridine core is the cornerstone of synthesizing the target compound. Various strategies have been developed, primarily involving the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold. These methods often employ transition-metal-catalyzed reactions or base-mediated cyclizations to achieve the desired annulation.

Palladium-Catalyzed Ring Annulation Approaches

Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application in the construction of heterocyclic systems is well-documented. For the synthesis of pyrrolo[3,2-c]pyridines, palladium-catalyzed annulation reactions offer a versatile and efficient approach.

A prominent strategy for the formation of the pyrrolo[3,2-c]pyridine skeleton involves a domino reaction sequence initiated by a Sonogashira coupling. This approach typically utilizes a suitably substituted aminopyridine bearing two different halogen atoms, for instance, a bromo and an iodo substituent. The differential reactivity of these halogens allows for a selective Sonogashira coupling with a terminal alkyne at the more reactive iodo position. The resulting alkynylpyridine intermediate then undergoes an intramolecular cyclization to form the fused pyrrole ring.

While a direct one-pot synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine via a Sonogashira domino reaction is not extensively reported, the synthesis of related 2,3-disubstituted 5-azaindoles has been achieved through a similar palladium-catalyzed coupling-cyclization process. nih.gov This methodology highlights the potential for such a strategy, where a hypothetical dihalopyridine precursor could first undergo a Sonogashira coupling, followed by an intramolecular cyclization to furnish the pyrrolo[3,2-c]pyridine core. Subsequent halogenation at the 3-position would then yield the target molecule.

Regioselective heteroannulation reactions, particularly the Larock indole (B1671886) synthesis, have been successfully adapted for the preparation of azaindoles. nih.govub.edu The Larock methodology involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne to produce a 2,3-disubstituted indole. wikipedia.orgsynarchive.com This reaction has been extended to the synthesis of various azaindole isomers, including pyrrolo[3,2-c]pyridines.

The synthesis of 2,3-disubstituted 5-azaindoles has been reported using a Larock-type heteroannulation of 4-amino-3-iodopyridine (B1302334) derivatives with internal alkynes. nih.gov The reaction proceeds with high regioselectivity, demonstrating the feasibility of constructing the pyrrolo[3,2-c]pyridine ring system using this palladium-catalyzed approach. While this method typically yields 2,3-disubstituted products, the strategic choice of a simple alkyne, such as acetylene, could potentially lead to an unsubstituted pyrrole ring, which could then be selectively halogenated.

Reaction Catalyst Starting Materials Key Features
Sonogashira Coupling-CyclizationPalladium complexesDihalogenated aminopyridines, Terminal alkynesDomino reaction, formation of the pyrrole ring in situ.
Larock HeteroannulationPalladium(II) acetateortho-Iodoaminopyridines, AlkynesHigh regioselectivity, yields 2,3-disubstituted products. nih.gov

Base-Mediated Cyclization Protocols

Base-mediated cyclization reactions provide an alternative to palladium-catalyzed methods for the construction of the pyrrolo[3,2-c]pyridine ring system. These methods often involve the formation of a key intermediate that undergoes an intramolecular condensation to form the pyrrole ring.

A notable example is the synthesis of the direct precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org This synthesis commences with 2-bromo-5-methylpyridine-1-oxide, which is first nitrated at the 4-position. The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate. nih.govsemanticscholar.org This key intermediate undergoes a reductive cyclization in the presence of iron powder in acetic acid to furnish the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org Subsequent iodination of this precursor at the 3-position would then yield the desired this compound.

Step Reagents and Conditions Intermediate/Product Reference
NitrationFuming nitric acid, Sulphuric acid2-bromo-5-methyl-4-nitropyridine 1-oxide nih.govsemanticscholar.org
Enamine FormationN,N-dimethylformamide dimethyl acetal, DMF(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide nih.govsemanticscholar.org
Reductive CyclizationIron powder, Acetic acid, 100 °C6-bromo-1H-pyrrolo[3,2-c]pyridine nih.govsemanticscholar.org

Pyrrole-Precursor Based Syntheses for Azaindoles

In contrast to building the pyrrole ring onto a pyridine, some synthetic strategies commence with a pre-functionalized pyrrole ring and subsequently construct the pyridine ring.

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation. wikipedia.org In the context of azaindole synthesis, this reaction can be employed to introduce a functionalized side chain onto a pyrrole precursor, which can then undergo cyclization and rearrangement to form the fused pyridine ring.

Curtius Rearrangement Applications in Pyrrolopyridine Synthesis

The Curtius rearrangement is a versatile and powerful reaction in organic synthesis for the conversion of carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. nih.govrsc.org Discovered by Theodor Curtius, the reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. scispace.com This isocyanate can then be trapped by various nucleophiles. nih.gov

The key steps of the rearrangement are:

Conversion of a carboxylic acid to an acyl azide. This is often achieved using reagents like diphenylphosphoryl azide (DPPA) or sodium azide after activating the carboxylic acid.

Thermal or photochemical rearrangement of the acyl azide to an isocyanate. This step is characterized by the retention of the stereochemical configuration of the migrating group. scispace.com

Nucleophilic attack on the isocyanate. For example, reaction with water leads to a carbamic acid which decarboxylates to form a primary amine.

While direct synthesis of the entire pyrrolopyridine ring system in one step via the Curtius rearrangement is not a standard named reaction, its application is crucial for introducing nitrogen-containing functional groups in a multi-step synthesis. For instance, a pyridine precursor bearing a carboxylic acid group at a strategic position could be converted to an amino group. This amine could then serve as a key functional group for the subsequent cyclization to form the fused pyrrole ring of the pyrrolo[3,2-c]pyridine scaffold. The mild conditions and tolerance for a wide variety of functional groups make it a valuable tool in complex heterocyclic synthesis. scispace.com

Pyridine-Precursor Based Syntheses for Pyrrolo[3,2-c]pyridines

Syntheses for azaindole cores, such as 1H-pyrrolo[3,2-c]pyridine, frequently begin with a substituted pyridine ring, onto which the pyrrole ring is subsequently fused. researchgate.netnih.gov This approach allows for greater control over the final substitution pattern of the bicyclic product.

Adaptations of Batcho-Leimgruber Synthesis

The Batcho-Leimgruber indole synthesis is a highly efficient two-step method for preparing indoles from o-nitrotoluenes. wikipedia.org This process has been successfully adapted for the synthesis of azaindoles. rsc.org The general sequence involves:

Formation of an enamine by reacting an o-nitrotoluene derivative with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine (B122466). wikipedia.orgclockss.org

Reductive cyclization of the resulting β-dimethylamino-2-nitrostyrene intermediate to form the indole ring. wikipedia.org Common reducing agents include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or stannous chloride. wikipedia.org

For the synthesis of a 1H-pyrrolo[3,2-c]pyridine, the starting material is not an o-nitrotoluene, but rather an analogous nitropicoline, specifically a 4-methyl-3-nitropyridine (B1297851) derivative. The methyl group is activated by the adjacent nitro group, allowing it to condense with the formamide acetal to form the enamine. Subsequent reduction of the nitro group initiates a cyclization onto the enamine, which then eliminates the secondary amine to yield the aromatic pyrrolopyridine core. The use of microwave acceleration has been shown to enhance the reaction conditions for the Leimgruber-Batcho synthesis of azaindoles. rsc.org

Modifications of Reissert Synthesis for Azaindole Cores

The Reissert synthesis is another classic method originally designed for producing indoles that has been modified for the preparation of azaindoles. researchgate.netwikipedia.org The traditional Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, typically using zinc in acetic acid, to furnish the indole-2-carboxylic acid. wikipedia.org

In adapting this method for 1H-pyrrolo[3,2-c]pyridines, a 4-methyl-3-nitropyridine precursor is used in place of o-nitrotoluene. researchgate.net The key steps are:

Condensation of the nitropicoline with diethyl oxalate using a base to form the corresponding nitropyridylpyruvate ester.

Reductive cyclization of the pyruvate (B1213749) derivative. This reduction of the nitro group to an amine is followed by an intramolecular condensation to form the pyrrole ring fused to the pyridine core. researchgate.netbaranlab.org

This method is particularly effective for producing azaindole-2-carboxylate esters, which can be valuable intermediates for further functionalization. baranlab.org

Synthetic MethodTypical Precursor for Pyrrolo[3,2-c]pyridineKey ReagentsIntermediatePrimary Product
Batcho-Leimgruber4-Methyl-3-nitropyridine1. DMFDMA, Pyrrolidine 2. H₂, Pd/C or Ra-Niβ-Dialkylamino-nitrostyrene analog1H-Pyrrolo[3,2-c]pyridine
Reissert4-Methyl-3-nitropyridine1. Diethyl oxalate, KOEt 2. Zn, Acetic AcidNitropyridylpyruvate ester1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid

Installation of Halogen Substituents on the Pyrrolopyridine Scaffold

Once the 1H-pyrrolo[3,2-c]pyridine core is synthesized, the bromine and iodine atoms must be installed at the C6 and C3 positions, respectively. This requires regioselective halogenation methods that can distinguish between the different positions on the bicyclic ring.

Directed Bromination and Iodination Procedures

The direct halogenation of the 1H-pyrrolo[3,2-c]pyridine scaffold relies on electrophilic aromatic substitution. The electronic properties of the azaindole ring system dictate the positions most susceptible to attack by an electrophile. The pyrrole ring is generally more electron-rich and reactive towards electrophiles than the pyridine ring. Within the pyrrole moiety, the C3 position is often the most nucleophilic.

For the synthesis of this compound, a stepwise halogenation is typically employed:

Iodination at C3: The greater reactivity of the C3 position allows for selective iodination using mild electrophilic iodine sources such as N-iodosuccinimide (NIS).

Bromination at C6: Following the iodination of the C3 position, the C6 position on the pyridine ring can be brominated. This often requires harsher conditions or specific directing strategies. A plausible route involves the use of electrophilic bromine sources like N-bromosuccinimide (NBS) or bromine in acetic acid.

Developing broadly applicable methods for the selective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. nih.gov One innovative strategy for achieving 3-selective halogenation on a pyridine ring involves a temporary ring-opening to form reactive Zincke imine intermediates, which then undergo regioselective halogenation before ring-closing. chemrxiv.orgchemrxiv.org Such advanced methods could potentially be adapted for complex heterocyclic systems like pyrrolopyridines.

Selective Halogenation of Precursors

An alternative and often more controlled strategy is to introduce the halogen atoms onto the precursor molecules before the final ring-closing reaction. This approach avoids issues with regioselectivity on the final bicyclic system and the potential for over-halogenation.

This strategy could involve:

Using a Halogenated Pyridine Precursor: The synthesis could start with a pre-halogenated pyridine derivative. For example, a 2-bromo-4-methyl-3-nitropyridine (B1286695) could be used in a Batcho-Leimgruber or Reissert-type synthesis. The bromine atom at the desired C6 position (in the final product) is carried through the reaction sequence.

Using a Halogenated Pyrrole Precursor: While less common for the aforementioned syntheses, other strategies for constructing pyrrolopyridines might involve coupling a halogenated pyridine with a pyrrole derivative.

The synthesis of functionalized halogenated pyridines from acyclic precursors, such as the cycloaddition of oxazinones with haloalkynes, represents another pathway to generate key halogenated intermediates for more complex heterocyclic syntheses. doi.org By choosing the appropriate halogenated starting materials, the final positions of the bromine and iodine atoms in the target molecule can be precisely controlled.

Halogenation StrategyDescriptionExample ReagentTarget Position
Directed Halogenation (Post-cyclization)Electrophilic substitution on the pre-formed pyrrolopyridine ring.N-Iodosuccinimide (NIS)C3 (Iodination)
Directed Halogenation (Post-cyclization)Electrophilic substitution on the pre-formed pyrrolopyridine ring.N-Bromosuccinimide (NBS)C6 (Bromination)
Precursor HalogenationUsing a starting material (e.g., a nitropicoline) that already contains a halogen at the desired position.2-Bromo-4-methyl-3-nitropyridineC6 (Bromination)

Protecting Group Strategies in Synthesis

The selection and application of protecting groups are crucial in the multi-step synthesis of functionalized azaindoles. nih.gov The N-H of the pyrrole ring moderates the aromaticity and nucleophilicity of the bicyclic system. Masking this position is often essential to prevent unwanted side reactions during transformations such as halogenation, cross-coupling, or metallation. nih.govnih.gov

While specific literature detailing the N-1 protection of this compound is limited, methodologies applied to the broader class of azaindoles and related nitrogenous heterocycles are highly relevant. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and N-heterocycles due to its general stability and the varied conditions available for its removal. sci-hub.se

Boc Protection: The introduction of a Boc group onto the pyrrole nitrogen of an azaindole core is typically achieved by reacting the substrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Common bases include 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (TEA) in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Boc Deprotection: Removal of the Boc group is most commonly accomplished under acidic conditions. sci-hub.se Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in a solvent like dioxane or methanol (B129727) are frequently employed. researchgate.net For substrates containing other acid-sensitive functional groups, alternative deprotection methods have been developed. For activated amines, such as those in pyrroles and indoles, the Boc group can sometimes be cleaved under basic (e.g., sodium t-butoxide) or thermal conditions. sci-hub.seresearchgate.net Non-acidic methods using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE), sometimes with microwave heating, have also been reported for deprotecting N-Boc on pyrrole systems. google.com

Beyond the Boc group, other N-protecting groups are utilized in azaindole synthesis. Sulfonyl groups (e.g., tosyl (Ts) or benzenesulfonyl) are common and can be removed under basic conditions. nih.govrsc.org The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another option, offering stability to various conditions, though its removal can sometimes be challenging and lead to side products. nih.govnih.gov

Table 1: Common N-1 Protecting Groups for Azaindole Synthesis
Protecting GroupAbbreviationTypical Protection ReagentsTypical Deprotection Conditions
tert-butoxycarbonylBoc(Boc)₂O, Base (e.g., DMAP, TEA)Acid (e.g., TFA, HCl); Thermal; Basic (for activated systems) sci-hub.seresearchgate.netresearchgate.net
BenzenesulfonylBsBenzenesulfonyl chloride, BaseBase (e.g., NaOH, Mg/MeOH) nih.gov
p-ToluenesulfonylTosyl (Ts)Tosyl chloride, BaseBase (e.g., NaOH, KOH) rsc.org
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, Base (e.g., NaH)Fluoride source (e.g., TBAF); Acid (e.g., HCl) nih.govnih.gov

The choice of a protecting group can significantly impact the outcome of a synthetic sequence, affecting reaction yields and regioselectivity. In the synthesis of azaindole derivatives, the presence of an N-1 protecting group is often crucial for achieving high efficiency in subsequent cross-coupling or amination reactions. nih.gov For example, attempts to perform a palladium-catalyzed Buchwald-Hartwig amination on an unprotected 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative resulted in very low conversion, whereas the N-SEM protected analogue proceeded with high conversion and good isolated yield. nih.gov

Protecting groups also exert electronic effects that can modulate the reactivity of the heterocyclic core. Electron-withdrawing groups, such as sulfonyl groups (e.g., tosyl), decrease the electron density of the pyrrole ring. This deactivation can enhance the regioselectivity of certain reactions. For instance, in the C-H sulfenylation of 7-azaindoles, the N-tosyl protected substrate was found to provide the best results for the desired C-3 functionalization. rsc.org

Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from laboratory scale to a larger, kilogram-scale production requires significant optimization to ensure safety, efficiency, and economic viability. thieme-connect.com Key considerations include the cost of reagents, reaction times, energy consumption, and the ease of purification.

In the context of synthesizing halogenated pyrrolopyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. nih.govnih.gov Optimization of these reactions is critical. This involves screening various parameters, including the palladium catalyst/ligand system, base, solvent, and reaction temperature. researchgate.netresearchgate.netmdpi.com For example, in one synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, a Suzuki reaction was performed using microwave irradiation to reduce reaction times. nih.govsemanticscholar.org While effective on a small scale, microwave-assisted synthesis is often not amenable to large-scale production, necessitating the development of thermally efficient, scalable conditions. thieme-connect.com

A major goal in process optimization is the elimination of column chromatography for purification, which is time-consuming and solvent-intensive. thieme-connect.com Developing reaction conditions that lead to high-purity products that can be isolated by crystallization or simple filtration is highly desirable. nih.gov A scalable synthesis of 5-bromo-7-azaindole, for instance, was developed where the final product was purified by recrystallization, achieving 99.3% purity on a 45 kg scale. google.com

Furthermore, developing protecting-group-free syntheses is a key strategy for optimizing a synthetic route, as it reduces the total number of steps, minimizes waste, and lowers costs. organic-chemistry.orgresearchgate.net An efficient route to various aza- and diazaindoles was established that proceeded from chloroamino-N-heterocycles without the need for protecting groups. organic-chemistry.org Such streamlined approaches are a primary objective when considering the scale-up of a synthetic process for compounds like this compound.

Table 2: Compound Names Mentioned
Compound Name
This compound
di-tert-butyl dicarbonate
4-dimethylaminopyridine
triethylamine
trifluoroacetic acid
2,2,2-trifluoroethanol
benzenesulfonyl chloride
tosyl chloride
2-(trimethylsilyl)ethoxymethyl chloride
5-bromo-7-azaindole

Reactivity and Advanced Derivatization of 6 Bromo 3 Iodo 1h Pyrrolo 3,2 C Pyridine

Differential Reactivity of Halogen Substituents (Bromine vs. Iodine)

The presence of two different halogens on the pyrrolopyridine core is the key to its utility as a synthetic building block. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit significantly different bond dissociation energies and reactivity profiles, particularly in the context of palladium-catalyzed reactions. nih.gov This inherent difference forms the basis for achieving site-selective functionalization.

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to a low-valent palladium(0) complex. The reactivity of the carbon-halogen bond in this step generally follows the order C–I > C–Br > C–Cl. nih.govnih.gov Consequently, for 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine, the C-3 iodo position is substantially more reactive than the C-6 bromo position. nih.gov

This differential reactivity can be exploited to perform selective and sequential cross-coupling reactions. nih.gov By carefully controlling the reaction conditions—such as the choice of catalyst, ligand, base, and temperature—it is possible to functionalize the C-3 position while leaving the C-6 bromine atom intact for a subsequent, separate transformation. rsc.orgnih.gov This stepwise approach allows for the controlled and predictable synthesis of di-substituted pyrrolopyridines with distinct functionalities at the C-3 and C-6 positions, which would be challenging to achieve with a di-identical halogenated precursor. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, are among the most powerful and versatile methods for C-C, C-N, and C-O bond formation in modern organic synthesis. acs.org For a substrate like this compound, these reactions provide a direct route to a diverse array of complex derivatives.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the derivatization of heteroaromatic halides. rsc.orgnih.gov The selective nature of these reactions, governed by the relative reactivity of the C-I and C-Br bonds, makes this compound an ideal substrate for controlled, stepwise synthetic strategies.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures. rsc.orgnih.gov Given the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling of this compound is expected to proceed with high selectivity at the C-3 position under standard catalytic conditions. nih.govrsc.org This initial coupling yields a 3-aryl-6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. The remaining bromide at C-6 can then undergo a second Suzuki-Miyaura coupling, often requiring more forcing conditions or a more active catalyst system (e.g., employing bulky, electron-rich phosphine (B1218219) ligands) to facilitate the oxidative addition of the less reactive C-Br bond. nih.govnih.gov

The following table presents an illustrative example of a selective Suzuki-Miyaura reaction based on established chemical principles for dihalogenated heterocycles. Specific experimental data for this compound is not widely available in published literature.

EntryBoronic Acid/EsterCatalystBaseSolventProduct (Expected)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O6-Bromo-3-phenyl-1H-pyrrolo[3,2-c]pyridine
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane6-Bromo-3-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
3Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane6-Bromo-3-(pyridin-3-yl)-1H-pyrrolo[3,2-c]pyridine

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction is fundamental for synthesizing arylalkynes and conjugated enynes. The reactivity of halides in the Sonogashira reaction follows the same trend (C-I > C-Br), ensuring that the initial alkynylation of this compound occurs chemoselectively at the C-3 iodo-substituent. wikipedia.orglibretexts.org This selective transformation provides access to 3-alkynyl-6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, which can serve as versatile intermediates for further cyclization or coupling reactions at the C-6 position. nih.gov

The following table illustrates the expected regioselective outcome of the Sonogashira coupling reaction based on general reactivity principles. Specific, published experimental results for the title compound are scarce.

EntryAlkynePd CatalystCu Co-catalystBaseProduct (Expected)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃N6-Bromo-3-(phenylethynyl)-1H-pyrrolo[3,2-c]pyridine
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine6-Bromo-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[3,2-c]pyridine
3Propargyl alcoholPdCl₂(dppf)CuIPiperidine3-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)prop-2-yn-1-ol

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a C-C bond by coupling an aryl or vinyl halide with an alkene. rsc.orgorganic-chemistry.org This method is a powerful tool for the synthesis of substituted alkenes. As with other palladium-catalyzed cross-couplings, the Heck reaction is chemoselective for the more reactive halide. rsc.org Therefore, when this compound is subjected to Heck reaction conditions, the olefination is anticipated to occur exclusively at the C-3 position, leaving the C-6 bromine available for subsequent transformations. rsc.orgacs.org This allows for the synthesis of 3-vinyl-6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, which are valuable precursors for various synthetic applications.

The following table provides representative examples of the expected selective Heck reaction. This data is based on general principles, as specific literature examples for this exact substrate are not readily found.

EntryAlkeneCatalystBaseSolventProduct (Expected)
1Methyl acrylatePd(OAc)₂Et₃NDMFMethyl (E)-3-(6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)acrylate
2StyrenePd(PPh₃)₄K₂CO₃Acetonitrile6-Bromo-3-((E)-styryl)-1H-pyrrolo[3,2-c]pyridine
3n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMAn-Butyl (E)-3-(6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)acrylate

Palladium-Catalyzed Coupling Reactions

Buchwald–Hartwig Amination for C-N Bond Formation

The Buchwald–Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the union of aryl halides with a wide array of nitrogen-based nucleophiles, including primary and secondary amines. organic-chemistry.orglibretexts.org The transformation has largely superseded harsher, classical methods for N-arylation due to its broad substrate scope, functional group tolerance, and generally high yields. wikipedia.orgresearchgate.net

The catalytic cycle typically involves the oxidative addition of a Pd(0) complex to the aryl halide, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. The final, crucial step is the reductive elimination of the desired aryl amine product, which regenerates the active Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine ligand is critical to the reaction's success, with bulky, electron-rich ligands often promoting the key reductive elimination step and enhancing catalytic activity. researchgate.net

For a substrate like this compound, the Buchwald-Hartwig amination offers a direct route to introduce amino substituents onto the azaindole core. The reaction conditions can be tuned to favor selective substitution, as will be discussed in the following section.

Table 1: Representative Conditions for Buchwald-Hartwig Amination
ComponentTypical Reagents/ConditionsRole
Palladium PrecatalystPd2(dba)3, Pd(OAc)2Source of active Pd(0) catalyst
LigandXantphos, RuPhos, BINAPStabilizes catalyst, facilitates oxidative addition and reductive elimination
BaseCs2CO3, K3PO4, NaOt-BuDeprotonates the amine nucleophile
SolventDioxane, TolueneReaction medium
Temperature80-110 °CProvides activation energy for the reaction
Regioselectivity in Palladium-Catalyzed Reactions

A key feature governing the reactivity of this compound is the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The rate of the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle, is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a much faster rate of oxidative addition.

This reactivity difference (C-I >> C-Br > C-Cl) allows for highly regioselective functionalization of the C3 position while leaving the C6-bromo group intact. This selective transformation can be achieved with a variety of palladium-catalyzed reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. By using one equivalent of the coupling partner, the iodo-substituent can be selectively replaced, preserving the bromo-substituent for subsequent, potentially different, cross-coupling reactions under more forcing conditions. This stepwise functionalization is a powerful strategy for building molecular complexity.

Table 2: Expected Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerExpected Site of ReactionProduct Type
SuzukiAr-B(OH)2C3-Iodo3-Aryl-6-bromo derivative
SonogashiraTerminal alkyneC3-Iodo3-Alkynyl-6-bromo derivative
HeckAlkeneC3-Iodo3-Alkenyl-6-bromo derivative
Buchwald-HartwigR2NHC3-Iodo3-Amino-6-bromo derivative

Copper-Catalyzed Reactions

While palladium catalysis is prevalent, copper-catalyzed reactions represent an important and historically significant alternative for the formation of carbon-heteroatom bonds. nih.gov These methods, which are often less expensive than their palladium counterparts, have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. researchgate.net

Ullmann-Type C-N and C-S Coupling Reactions

The Ullmann reaction, first reported in the early 20th century, traditionally involves the copper-mediated coupling of an aryl halide with a nucleophile such as an amine, alcohol, or thiol. nih.govorganic-chemistry.org These "Ullmann-type" reactions are effective for generating C-N, C-O, and C-S bonds. organic-chemistry.org The mechanism is thought to involve the formation of a copper(I) alkoxide, amide, or thiolate, which then reacts with the aryl halide. semanticscholar.org

Similar to palladium catalysis, Ullmann-type couplings exhibit selectivity for more reactive halogens. The reaction of this compound with nitrogen or sulfur nucleophiles under copper catalysis is expected to proceed preferentially at the C3-iodo position. nih.gov This provides a complementary method to palladium-based strategies for introducing amino and thioether functionalities. Typical conditions involve a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand such as 1,10-phenanthroline (B135089) or an amino acid to facilitate the coupling. rsc.org

Other Metal-Catalyzed Transformations (e.g., Iron)

In the pursuit of more sustainable and economical synthetic methods, there is growing interest in replacing precious metal catalysts like palladium with earth-abundant and less toxic metals such as iron. Iron catalysts have demonstrated efficacy in a range of transformations, including cross-coupling and C-H activation/amination reactions. nih.gov For example, iron-catalyzed domino reactions have been developed for C-S/C-N bond formation to construct complex heterocyclic systems. researchgate.net

While specific examples of iron-catalyzed cross-coupling reactions involving the halogenated centers of this compound are not extensively documented, the field is rapidly evolving. The application of iron catalysis to functionalize dihaloazaindoles represents a promising area for future research, potentially offering cost-effective and environmentally benign synthetic routes.

Nucleophilic Substitution Reactions at Halogenated Centers

Beyond metal-catalyzed reactions, the halogen atoms on the this compound scaffold can potentially be displaced by strong nucleophiles through nucleophilic aromatic substitution (SₙAr).

Mechanisms of Nucleophilic Aromatic Substitution

The most common mechanism for nucleophilic aromatic substitution is the addition-elimination pathway, often referred to as the SₙAr mechanism. wikipedia.orglibretexts.org This process is distinct from Sₙ1 and Sₙ2 reactions, as it occurs on an sp²-hybridized carbon center. wikipedia.org The reaction proceeds in two main steps:

Addition : A potent nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack is typically the slow, rate-determining step. youtube.com The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com The negative charge in this intermediate is delocalized and stabilized by resonance, particularly if electron-withdrawing groups are present at positions ortho or para to the site of attack. youtube.com In the case of the pyrrolo[3,2-c]pyridine core, the ring nitrogen atoms act as electron-withdrawing features, helping to stabilize this anionic intermediate.

Elimination : In a subsequent fast step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final substitution product. youtube.com

A critical aspect of the SₙAr mechanism, when the first step is rate-determining, is the "element effect," which describes the relative reactivity of halogen leaving groups. The order of reactivity is typically F > Cl > Br > I. nih.govyoutube.com This is because the rate is governed by the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and makes the carbon atom more electrophilic. youtube.comyoutube.com This trend is the reverse of that observed in metal-catalyzed reactions, where bond strength is the dominant factor. Therefore, under SₙAr conditions, nucleophilic attack would be expected to occur preferentially at the C6-bromo position over the C3-iodo position, provided the electronic activation at that site is sufficient.

Organometallic Reagent Mediated Functionalization

Lithium-halogen exchange is a powerful and rapid reaction for converting an organic halide into a highly reactive organolithium species, which can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgnih.gov For this compound, this reaction offers a regioselective route for functionalization, primarily at the more labile C-3 position.

The rate of lithium-halogen exchange follows the trend I > Br > Cl, meaning that the carbon-iodine bond at the 3-position will react preferentially over the carbon-bromine bond at the 6-position. wikipedia.orgharvard.edu The reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.eduprinceton.edu The resulting 6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)lithium intermediate is a potent nucleophile.

This lithiated species can be "quenched" by adding a suitable electrophile, leading to the introduction of a wide array of functional groups. nih.govresearchgate.net The outcome of the reaction is highly dependent on the electrophile used. mdpi.com This two-step sequence provides a reliable method for elaborating the molecular structure from the C-3 position.

Below is an interactive table showcasing potential transformations via lithium-halogen exchange and subsequent electrophilic quench at the C-3 position.

ElectrophileReagent ExampleResulting Functional Group
Aldehyde/KetoneBenzaldehydeSecondary/Tertiary Alcohol
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid
Alkyl HalideMethyl IodideAlkyl Group (e.g., -CH₃)
Silyl HalideTrimethylsilyl chloride (TMSCl)Silyl Group (e.g., -Si(CH₃)₃)
Formylating AgentN,N-Dimethylformamide (DMF)Aldehyde

Oxidation and Reduction Chemistry of the Pyrrolopyridine Core

The pyridine (B92270) nitrogen atom in the pyrrolopyridine core can be selectively oxidized to form the corresponding N-oxide. nih.gov This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and enabling further functionalization. scripps.edu The N-O moiety can act as an electron-donating group through resonance while also increasing the electrophilicity of the α (C-7) and γ (C-5) positions. scripps.edu

A variety of oxidizing agents can be employed for this purpose. Classic reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org More modern and catalytic methods utilize hydrogen peroxide in combination with catalysts such as methyltrioxorhenium (MTO) or titanium silicalite (TS-1). arkat-usa.orgorganic-chemistry.org Other effective systems include sodium percarbonate with a rhenium catalyst and urea-hydrogen peroxide (UHP). organic-chemistry.org

Given that the pyrrolopyridine scaffold contains two nitrogen atoms, selectivity is a key consideration. The pyridine nitrogen is generally more susceptible to oxidation than the pyrrole (B145914) nitrogen due to its greater basicity and nucleophilicity. nih.gov Strategies involving in situ protonation can be used to deactivate other more basic amine functionalities if present, ensuring that oxidation occurs selectively at the desired heteroaromatic nitrogen. nih.gov

The bromine and iodine atoms on the this compound scaffold can be selectively or completely removed through reductive dehalogenation, replacing them with hydrogen atoms. This process is useful for synthesizing parent pyrrolopyridine structures or for selectively removing one halogen to allow for chemistry at the other site.

Catalytic hydrogenation is a common and effective method for this transformation. The reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid, ammonium (B1175870) formate, or sodium borohydride.

Selectivity can often be achieved due to the difference in the carbon-halogen bond dissociation energies (C-I < C-Br). The weaker carbon-iodine bond at the 3-position is more readily cleaved than the carbon-bromine bond at the 6-position. By carefully controlling the reaction conditions—such as temperature, pressure, reaction time, and the choice of catalyst and hydrogen source—it is possible to selectively remove the iodine atom while leaving the bromine atom intact. More forcing conditions will lead to the removal of both halogens.

The table below illustrates the potential products of reductive dehalogenation.

ConditionsProduct
Mild, controlled reduction6-Bromo-1H-pyrrolo[3,2-c]pyridine
Forcing or prolonged reduction1H-pyrrolo[3,2-c]pyridine

While the pyridine ring is a robust aromatic system, the electron-rich pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine core can be selectively reduced under specific catalytic conditions. This controlled hydrogenation transforms the pyrrole moiety into a pyrrolidine (B122466) ring, yielding a 6-bromo-3-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine or a fully saturated 6-bromo-3-iodooctahydropyrrolo[3,2-c]pyridine derivative.

Heterogeneous catalytic hydrogenation using rhodium catalysts, such as rhodium on alumina (B75360) (Rh/Al₂O₃) or rhodium on carbon (Rh/C), has been shown to be effective for the reduction of pyrrole rings. researchgate.net These reactions are often conducted in an acidic solvent, such as acetic acid, at room temperature and under moderate hydrogen pressure. researchgate.net The acidic medium can protonate the pyridine nitrogen, deactivating it towards reduction and thereby enhancing the selectivity for the hydrogenation of the pyrrole portion of the molecule.

In contrast, the reduction of the pyridine ring typically requires more vigorous conditions or different catalysts, such as platinum oxide (PtO₂), often under higher pressures. asianpubs.org This difference in reactivity allows for the controlled and selective hydrogenation of the five-membered pyrrole ring while preserving the aromaticity of the six-membered pyridine ring. Electrocatalytic methods using a rhodium cathode have also been reported for the hydrogenation of pyrrole, offering an alternative approach under ambient temperature and pressure. nih.gov

Intramolecular Cyclizations and Skeletal Rearrangements

A comprehensive review of the scientific literature did not yield specific examples of intramolecular cyclizations or skeletal rearrangements involving this compound. Research on this specific heterocyclic compound has predominantly focused on its functionalization through intermolecular cross-coupling reactions to synthesize a variety of substituted derivatives.

While palladium-catalyzed intramolecular reactions, such as the Heck reaction, are powerful tools for constructing fused-ring systems from halo-substituted precursors, documented instances of such transformations starting from this compound or its immediate derivatives are not available in the reviewed literature. Similarly, studies detailing any skeletal rearrangements of the 1H-pyrrolo[3,2-c]pyridine core of this compound are not described in the existing body of scientific publications.

Further research would be necessary to explore the potential of this compound to undergo intramolecular cyclization or rearrangement reactions, which could provide pathways to novel and complex polycyclic heteroaromatic structures.

Mechanistic Investigations in Pyrrolo 3,2 C Pyridine Chemistry

Probing Reaction Pathways and Intermediates

The reactivity of 6-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is dominated by the differential reactivity of the C-I and C-Br bonds. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reaction pathway almost invariably begins with the oxidative addition of the palladium(0) catalyst to the more labile carbon-iodine bond at the C-3 position. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

The generally accepted catalytic cycle for these reactions, for instance, a Suzuki-Miyaura coupling, involves a sequence of well-defined steps:

Oxidative Addition: The active Pd(0)Ln catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step and dictates the initial regioselectivity.

Transmetalation: The organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide. This step is facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two organic moieties on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Following the initial coupling at the C-3 position, the remaining C-6 bromine atom can undergo a second cross-coupling reaction, allowing for the sequential and regioselective introduction of different substituents. This two-step approach is a powerful strategy for the synthesis of diversely functionalized 1H-pyrrolo[3,2-c]pyridine derivatives.

Intermediates in these reaction pathways are typically transient and difficult to isolate. However, their existence is inferred from kinetic studies, computational modeling, and by analogy with more stable model systems. For example, the formation of Pd(II) oxidative addition complexes has been characterized in related systems using spectroscopic techniques and X-ray crystallography.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of cross-coupling reactions involving dihalogenated heterocycles are complex and influenced by multiple factors, including the nature of the metal catalyst, the ligands, the substrates, the base, and the solvent. The rate of the reaction is often dependent on the concentration of the catalyst and the electrophile (this compound).

While specific kinetic and thermodynamic data for this compound are not extensively reported in the literature, studies on analogous dihalogenated pyridines and indoles provide valuable insights. For instance, the activation energy for the oxidative addition step is significantly lower for C-I bonds than for C-Br bonds, accounting for the observed high regioselectivity.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) calculations are widely used to model the geometries and energies of reactants, transition states, and intermediates in palladium-catalyzed cross-coupling reactions. researchgate.netnih.govmdpi.comresearchgate.net These studies provide a quantitative understanding of the reaction pathways and the factors controlling selectivity.

For a molecule like this compound, DFT calculations can be employed to:

Determine the relative energies of the two possible oxidative addition transition states: This would confirm the preferential reaction at the C-I bond by showing a lower activation barrier for this pathway compared to the C-Br bond.

Model the entire catalytic cycle: By calculating the energy of each intermediate and transition state, a complete energy profile of the reaction can be constructed, identifying the rate-determining step and potential kinetic bottlenecks.

Investigate the effect of different ligands and solvents on the reaction energetics: This can aid in the rational design of more efficient catalytic systems.

A "distortion-interaction" model, often used in DFT studies, helps to understand the origins of site-selectivity in polyhalogenated heterocycles. nih.govrsc.org This model partitions the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments. nih.govrsc.org Such analyses can reveal that factors other than just bond dissociation energy, like orbital interactions, can influence reactivity. acs.org

While less common for studying the specifics of catalytic cycles, molecular dynamics (MD) simulations can provide insights into the broader reaction environment. MD simulations can be used to study the solvation of the catalyst and reactants, the conformational dynamics of ligands, and the transport of species within the reaction mixture. This information can complement the static picture provided by DFT calculations and offer a more holistic understanding of the reaction mechanism.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

The choice of catalyst and ligands is paramount in controlling the outcome of cross-coupling reactions involving this compound.

Catalyst: Palladium complexes are the most commonly used catalysts for these transformations. nih.govmdpi.com The specific palladium precursor (e.g., Pd(PPh3)4, Pd2(dba)3) can influence the ease of formation of the active Pd(0) species. In some cases, nickel catalysts can also be employed and may offer different reactivity profiles. wikipedia.orgacs.org

Ligands: The ligands coordinated to the palladium center play a crucial role in modulating its reactivity, stability, and selectivity. nih.govrsc.org

Electron-rich and bulky phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, XPhos) are often highly effective as they promote the oxidative addition and reductive elimination steps. nih.gov

Bidentate phosphine ligands (e.g., dppf) can provide greater stability to the catalytic complex.

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, offering high stability and catalytic activity. researchgate.net

The judicious selection of ligands can not only enhance the reaction rate and yield but also influence the regioselectivity in cases where the reactivity of the two halogen atoms is more comparable.

Catalyst/Ligand System Typical Reaction Key Features
Pd(PPh3)4Suzuki, SonogashiraCommercially available, widely used.
Pd2(dba)3 with phosphine ligandsSuzuki, Buchwald-HartwigVersatile precursor for generating Pd(0) in situ.
Buchwald-type biarylphosphine ligandsBuchwald-Hartwig AminationHigh activity for C-N bond formation. wikipedia.orgnih.gov
N-Heterocyclic Carbene (NHC) ligandsVarious cross-couplingsHigh thermal stability and activity. researchgate.net

Solvent Effects and Reaction Environment Impact on Mechanisms

The solvent can have a profound impact on the mechanism and outcome of cross-coupling reactions. nih.govrsc.orgwhiterose.ac.ukresearchgate.net The solvent's polarity, coordinating ability, and ability to dissolve the various components of the reaction mixture are all important factors.

Polar aprotic solvents such as DMF, dioxane, and THF are commonly used as they can dissolve both the organic substrates and the inorganic bases typically employed.

The solvent can influence the speciation of the catalytic species. In polar solvents, anionic palladium complexes may be formed, which can exhibit different reactivity and selectivity compared to neutral complexes. nih.govresearchgate.net

The solvent can also affect the rate of the different steps in the catalytic cycle. For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.

Identification of Radical Pathways in Halogenated Pyrrolopyridine Reactions

Mechanistic investigations into the reactions of halogenated pyrrolopyridines, such as this compound, have increasingly pointed towards the involvement of radical intermediates. These pathways offer alternative synthetic routes and regiochemical outcomes compared to traditional ionic reactions. The formation and subsequent reaction of pyrrolopyridinyl radicals are influenced by factors such as the nature of the halogen substituents, the reaction conditions, and the presence of radical initiators or photocatalysts.

Detailed research findings from studies on related halogenated pyridines and azaindoles provide a framework for understanding the potential radical pathways of this compound. Photoredox catalysis, for instance, has emerged as a powerful tool for generating heteroaryl radicals from stable halogenated precursors under mild conditions. nih.gov

Generation of Pyrrolopyridinyl Radicals

The initial and crucial step in these radical pathways is the generation of a pyrrolopyridinyl radical. For a dihalogenated substrate like this compound, this can be achieved through single-electron reduction. The relative ease of reduction of the carbon-halogen bond is a key determinant of which halogen is cleaved to form the radical. Generally, the carbon-iodine bond is weaker and more easily reduced than the carbon-bromine bond.

A common method for generating such radicals is through photoredox catalysis, where a photocatalyst, upon excitation by light, can reduce the halogenated substrate. nih.gov Another approach involves the reduction of pyridinium (B92312) ions to form pyridinyl radicals, which can then participate in subsequent coupling reactions. nih.gov

The table below summarizes key aspects of pyridyl radical generation from halogenated precursors based on studies of related compounds.

Method of Generation Precursor Key Intermediates Influencing Factors Supporting Evidence
Photoredox CatalysisHalogenated PyridinesPyridyl Radical Anion, Pyridyl RadicalReduction potential of catalyst and substrate, SolventExperimental and computational studies nih.gov
Photochemical ReductionPyridinium IonsPyridinyl RadicalBrønsted acid for protonation, Single electron transfer reductantEPR spectroscopy, Mechanistic experiments nih.gov
Iodine-Catalyzed Reactions7-Azaindoles with ThiolsIodine Radical, Electrophilic RS-I speciesPresence of radical scavengers (e.g., TEMPO, BHT)Control experiments showing reaction inhibition acs.org

Reactivity and Subsequent Transformations

Once formed, the pyrrolopyridinyl radical is a highly reactive intermediate that can undergo a variety of transformations. A common pathway is its addition to unsaturated systems, such as alkenes and alkynes, in a process known as radical hydroarylation. nih.gov This allows for the formation of new carbon-carbon bonds at the position where the halogen was located.

In the case of this compound, selective generation of the 3-pyrrolopyridinyl radical (via C-I bond cleavage) would allow for functionalization at the C3 position, leaving the bromine at the C6 position available for subsequent cross-coupling reactions. The chemoselectivity of these radical reactions can be influenced by the reaction solvent. nih.gov

Control experiments are crucial for identifying the presence of radical pathways. The use of radical scavengers, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (butylated hydroxytoluene), can inhibit reactions that proceed through radical intermediates, providing strong evidence for their involvement. acs.org For photochemical reactions, "light on/off" experiments can demonstrate the necessity of light for the reaction to proceed, further supporting a photo-induced radical mechanism. researchgate.net

While direct mechanistic studies on this compound are limited, the extensive research on radical reactions of halogenated pyridines and related heterocycles provides a solid foundation for predicting and understanding its reactivity in radical-mediated transformations. nih.govnih.govacs.org

Spectroscopic and Structural Characterization of 6 Bromo 3 Iodo 1h Pyrrolo 3,2 C Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced ¹H, ¹³C, and ¹⁵N NMR for Precise Structural Elucidation

Advanced one-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) NMR, are essential for the initial structural assessment of nitrogen-containing heterocyclic compounds like 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine. These techniques would provide critical data on the number and types of hydrogen, carbon, and nitrogen atoms present in the molecule.

However, a thorough search of scientific literature reveals no published ¹H, ¹³C, or ¹⁵N NMR spectral data for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY) is used to identify spin-spin coupling between protons, establishing proton connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation.

Currently, there are no published studies detailing the use of these 2D NMR techniques for the structural analysis of this compound.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. This is a critical step in the identification of a newly synthesized or isolated compound.

No HRMS data has been reported for this compound in the available scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is commonly used for the purity assessment and identity confirmation of chemical compounds. The retention time from the LC provides information on the polarity of the compound, while the mass spectrum confirms its molecular weight.

There are no published LC-MS studies or data available for the purity assessment or identity confirmation of this compound.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases reveals that the crystal structure of this compound has not been determined or reported.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state architecture of this compound is anticipated to be governed by a combination of hydrogen and halogen bonding. The pyrrole (B145914) nitrogen atom (N-H) can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen can serve as an acceptor. This can lead to the formation of hydrogen-bonded dimers or chains, a common feature in related nitrogen-containing heterocyclic compounds. nih.gov

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondingN-H (Pyrrole)N (Pyridine)2.8 - 3.2
Halogen BondingC-IN (Pyridine)2.9 - 3.5
Halogen BondingC-BrN (Pyridine)3.0 - 3.6

Conformational Analysis and Molecular Geometry

The 1H-pyrrolo[3,2-c]pyridine core is an essentially planar bicyclic system. The fusion of the five-membered pyrrole ring and the six-membered pyridine ring results in a rigid structure. The bromo and iodo substituents are expected to lie in the plane of the aromatic rings. The molecular geometry, including bond lengths and angles, will be influenced by the electronic effects of the halogen substituents. For instance, the C-Br and C-I bond lengths will be consistent with those observed for other aromatic halogenated compounds. The internal bond angles of the pyrrole and pyridine rings are expected to show minor deviations from ideal geometries due to ring fusion and substituent effects.

ParameterExpected Value
C-Br Bond Length~1.90 Å
C-I Bond Length~2.10 Å
Dihedral Angle (Pyrrole-Pyridine)~0°

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The vibrational spectrum of this compound provides a fingerprint for the identification of its key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching vibration in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a series of complex bands corresponding to the C=C and C=N stretching vibrations of the pyrrolopyridine rings. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically in the range of 600-500 cm⁻¹ and 500-400 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy will complement the IR data. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C-Br and C-I stretching modes are also expected to be Raman active.

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
C=C / C=N Ring Stretch1400 - 1600
C-Br Stretch600 - 500
C-I Stretch500 - 400

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. researchgate.net The pyrrolopyridine core acts as the primary chromophore. The presence of the halogen substituents may cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound due to their auxochromic effects. The spectrum is likely to display multiple bands, reflecting the different electronic transitions possible within the conjugated bicyclic system.

TransitionExpected Wavelength Range (nm)
π → π250 - 300
n → π300 - 350

Advanced Applications of 6 Bromo 3 Iodo 1h Pyrrolo 3,2 C Pyridine in Organic Synthesis

Strategic Building Block for Complex Heterocyclic Architectures

The primary utility of 6-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine lies in its capacity as a strategic building block for creating elaborate molecular structures. The presence of two different halogen atoms—a bromine at the 6-position and an iodine at the 3-position—is key to its function. These two sites exhibit differential reactivity, allowing for selective, stepwise chemical modifications.

Chemists can exploit this property to perform sequential cross-coupling reactions, such as the Suzuki or Sonogashira reactions, at one halogen site while leaving the other intact for a subsequent transformation. For instance, the carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for a reaction to be carried out selectively at the 3-position (iodo) first. After this initial coupling, a second, different chemical group can be introduced at the 6-position (bromo) under modified reaction conditions. This stepwise approach is fundamental to the rational design and synthesis of complex, multi-substituted heterocyclic architectures that would be difficult to assemble otherwise. acs.orgnih.govresearchgate.net

Precursor for Development of Novel Organic Materials

The structural features of this compound also make it a valuable precursor for the synthesis of innovative organic materials with tailored electronic and optical properties.

The aromatic pyrrolo[3,2-c]pyridine core is an excellent candidate for inclusion in π-conjugated systems—long chains of alternating single and double bonds that allow for the delocalization of electrons. The bromo and iodo substituents on the molecule serve as reactive handles for polymerization reactions.

Techniques like Suzuki-Miyaura or Stille catalyst-transfer polycondensation can be employed to link multiple units of this compound (or its derivatives) together, forming well-defined polymers. nih.govresearchgate.netmdpi.comrsc.org The choice of halogen can influence the polymerization kinetics and the final properties of the polymer. rsc.org This methodology allows for the creation of polymers where the electron-rich pyrrolopyridine unit is a repeating component of the polymer backbone, thereby establishing a π-conjugated system.

Polymers and oligomers containing π-conjugated systems are the foundational components of modern organic electronics. scispace.com By incorporating the pyrrolopyridine scaffold into these materials, their electronic properties can be precisely tuned. researchgate.net The nitrogen atoms within the heterocyclic ring structure alter the electron density of the system, which in turn influences key parameters like the material's energy gap, conductivity, and luminescence. st-andrews.ac.uk

This tunability makes such materials promising candidates for a range of applications, including:

Organic Light-Emitting Diodes (OLEDs): Where the material's ability to emit light upon electrical stimulation can be optimized.

Organic Field-Effect Transistors (OFETs): Where the charge-carrying capabilities of the polymer are paramount.

Organic Photovoltaics (OPVs): Where the material's ability to absorb light and generate charge is critical.

While specific device applications using polymers derived directly from this compound are still an emerging area of research, the principles of molecular design strongly suggest its potential in creating next-generation electronic and optoelectronic materials. rsc.orgtue.nlrsc.org

Scaffold in Medicinal Chemistry Research

The pyrrolo[3,2-c]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. nih.govmdpi.com Its rigid, bicyclic structure provides a stable platform for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets like enzymes and receptors.

This compound is a key intermediate in the synthesis of libraries of bioactive small molecules. Using the selective cross-coupling strategies described earlier, medicinal chemists can attach a wide array of chemical fragments to the 3- and 6-positions of the scaffold. This systematic modification allows for the exploration of the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity. For example, researchers have used 6-bromo-1H-pyrrolo[3,2-c]pyridine to synthesize a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which were then evaluated as potential anticancer agents. nih.govsemanticscholar.org

A particularly successful application of the pyrrolo[3,2-c]pyridine scaffold has been in the development of enzyme inhibitors, a major class of modern therapeutics. nih.govmdpi.comnih.govenpress-publisher.com Kinases, enzymes that play a central role in cell signaling, are frequent targets in cancer therapy. Dysregulation of kinase activity can lead to uncontrolled cell growth, and inhibitors can block this process.

Kinases (FMS): The pyrrolo[3,2-c]pyridine scaffold has been used to develop potent inhibitors of FMS kinase, which is implicated in cancer and inflammatory disorders. mdpi.comnih.gov In one study, a series of derivatives were synthesized, leading to the discovery of a compound with high potency and selectivity for FMS kinase. tandfonline.comdoaj.org

FGFRs (Fibroblast Growth Factor Receptors): FGFRs are a family of receptor tyrosine kinases that, when abnormally activated, can drive tumor growth. nih.govmdpi.commdpi.com The general class of pyrrolopyridine structures has been successfully used to develop potent and selective FGFR inhibitors, highlighting the versatility of this scaffold for targeting different kinase families. researchgate.netfigshare.com

MPS1 (Monopolar Spindle 1): The protein kinase MPS1 is a critical component in cell division and is overexpressed in many human cancers, making it an attractive oncology target. researchgate.netnih.gov A landmark study detailed the structure-based design of highly potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. acs.org The research led to the development of compound CCT251455, an orally bioavailable inhibitor that showed dose-dependent activity in tumor models. nih.gov The synthesis of these inhibitors often involves the strategic displacement of the bromine atom at the 6-position of a pyrrolopyridine intermediate. acs.org

The table below summarizes some of the enzyme inhibitors developed using the pyrrolo[3,2-c]pyridine scaffold.

Target EnzymeLead Compound ExampleReported Potency (IC₅₀)Reference
FMS KinaseCompound 1r30 nM tandfonline.com
FMS Kinase (in cells)Compound 1r84 nM tandfonline.com
MPS1 KinaseCCT251455 (Compound 65)5 nM acs.org

The table below details the antiproliferative activity of a potent colchicine-binding site inhibitor derived from a 6-bromo-1H-pyrrolo[3,2-c]pyridine precursor. semanticscholar.org

Cell LineCompound 10t IC₅₀ (µM)
HeLa (Cervical Cancer)0.12
SGC-7901 (Gastric Cancer)0.15
MCF-7 (Breast Cancer)0.21

Design and Synthesis of Bioactive Small Molecules

Tubulin Polymerization Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a promising core structure for the design of novel tubulin polymerization inhibitors, which are a key class of anticancer agents. semanticscholar.orgnih.gov These inhibitors function by disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. semanticscholar.orgnih.gov

Research has led to the synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives that act as potent inhibitors by binding to the colchicine (B1669291) site on tubulin. semanticscholar.orgnih.gov In a notable synthetic route, the precursor 6-bromo-1H-pyrrolo[3,2-c]pyridine was utilized. nih.gov This precursor underwent a Suzuki cross-coupling reaction to introduce various aryl groups at the 6-position, leading to the generation of a library of potential anticancer compounds. semanticscholar.orgnih.gov

The compound this compound represents a more advanced precursor for this application. The presence of two distinct halogen atoms allows for a two-directional synthetic strategy. The more reactive C-I bond can be selectively functionalized, for instance, through a Sonogashira or Suzuki coupling, followed by a subsequent reaction at the less reactive C-Br bond. This orthogonal strategy enables the creation of a much wider and more complex array of derivatives than a mono-halogenated precursor, which is invaluable for optimizing biological activity. For example, one of the most potent compounds identified, designated 10t, demonstrated IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines and was shown to potently inhibit tubulin polymerization. semanticscholar.org

Utility in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. The this compound scaffold is exceptionally well-suited for comprehensive SAR studies due to its capacity for selective, stepwise functionalization.

The differential reactivity of the carbon-iodine versus the carbon-bromine bond under various catalytic conditions (e.g., palladium-catalyzed cross-coupling) is the key feature. researchgate.net A synthetic chemist can selectively introduce a diverse range of chemical moieties at the 3-position via the iodo group, while leaving the bromo group at the 6-position intact for a subsequent, different chemical transformation. This allows for the systematic exploration of how substituents at each position independently and collectively influence the biological activity of the final molecule.

This systematic approach allows researchers to build a detailed map of the SAR, identifying which chemical features enhance activity and which are detrimental. This iterative process of synthesis and biological evaluation is crucial for the rational design of more effective therapeutic agents. nih.govnih.gov

Table 1: Hypothetical SAR Study using this compound

SeriesModification at C3 (via C-I bond)Modification at C6 (via C-Br bond)Objective of Modification
AVarying aryl groups (phenyl, naphthyl, pyridyl)Constant (e.g., H or a fixed aryl group)To probe the effect of steric bulk and electronics at the C3 position on target binding.
BConstant (e.g., an optimal group from Series A)Varying alkyl chains (methyl, ethyl, propyl)To investigate the impact of lipophilicity and chain length at the C6 position on cell permeability.
CVarying heterocyclic rings (thiophene, furan, imidazole)Varying electron-donating/withdrawing groupsTo explore the role of hydrogen bonding and electronic effects from both positions simultaneously.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes within living systems. These probes typically consist of a recognition element that binds to a specific target (like an enzyme or receptor), a linker, and a reporter group (such as a fluorophore) that provides a detectable signal.

The this compound scaffold serves as an excellent platform for constructing such probes. Its di-halogenated nature allows for the orthogonal attachment of different components of the probe. For example, a target-recognition moiety could be installed at the 3-position through a coupling reaction with the iodo group. Subsequently, a fluorescent dye or a biotin (B1667282) tag could be attached at the 6-position via the bromo group. This modular synthetic approach provides a straightforward route to novel imaging agents and diagnostic tools, enabling researchers to track the localization and dynamics of biological targets in real-time.

Ligand Design in Organometallic Chemistry and Catalysis

The field of organometallic chemistry relies on the design of sophisticated ligands that can tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. mdpi.com The pyrrolopyridine core is a known N-donor ligand capable of coordinating with transition metals. nih.gov

This compound is a valuable precursor for creating a library of tailored ligands. Through sequential and selective cross-coupling reactions, a wide variety of functional groups can be introduced at the C3 and C6 positions. These modifications can precisely alter the ligand's properties:

Electronic Tuning : Introducing electron-donating or electron-withdrawing groups can modulate the electron density on the metal center, influencing its reactivity.

Steric Tuning : Attaching bulky groups can control the access of substrates to the metal's active site, enhancing the selectivity of a catalytic reaction.

This ability to systematically modify the ligand framework allows for the fine-tuning of catalysts for specific applications, such as in cross-coupling reactions, hydrogenations, or polymerizations. The development of new ligands is crucial for advancing catalytic efficiency and discovering novel chemical transformations. mdpi.com

Theoretical and Computational Studies on 6 Bromo 3 Iodo 1h Pyrrolo 3,2 C Pyridine

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical properties and reactivity. Theoretical methods allow for a detailed analysis of the electronic landscape of 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide critical insights into a molecule's reactivity.

For this compound, the HOMO is expected to be distributed across the electron-rich pyrrolo[3,2-c]pyridine ring system. The presence of the electron-donating nitrogen atom in the pyrrole (B145914) ring and the lone pairs on the halogen atoms would contribute to the energy and localization of the HOMO. Conversely, the LUMO is anticipated to be located over the pyridine (B92270) ring and the carbon atoms bonded to the electronegative halogen substituents.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Quantum chemical calculations would be necessary to determine the precise energies of these orbitals and the magnitude of the energy gap.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

Orbital Predicted Energy Level Anticipated Localization Implication for Reactivity
HOMO Relatively High Pyrrole ring, Nitrogen and Halogen lone pairs Susceptibility to electrophilic attack
LUMO Relatively Low Pyridine ring, C-Br and C-I bonds Susceptibility to nucleophilic attack

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. scispace.comresearchgate.net The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net

For this compound, the ESP map would likely reveal several key features:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are anticipated around the nitrogen atom of the pyridine ring and, to a lesser extent, the nitrogen of the pyrrole ring, due to the presence of lone pairs of electrons. These areas are prone to interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atom attached to the pyrrole nitrogen (the N-H group), making it a potential hydrogen bond donor. The regions around the bromine and iodine atoms may exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding.

Neutral Regions (Green): The carbon-hydrogen bonds on the aromatic rings would likely represent relatively neutral regions of the molecule.

This detailed charge distribution is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. scispace.com

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. While experimental validation for this compound is not widely available in the literature, theoretical predictions can provide a valuable reference. For instance, the calculated ¹H and ¹³C NMR chemical shifts for related 1H-pyrrolo[3,2-c]pyridine derivatives have been reported. nih.gov

Theoretical calculations of the vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. The predicted frequencies would correspond to specific molecular motions, such as C-H, N-H, C=C, and C-N stretching and bending vibrations, as well as vibrations involving the carbon-halogen bonds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein. researchgate.netnih.gov

While specific docking studies for this compound are not extensively documented, the pyrrolo[3,2-c]pyridine scaffold is of interest in medicinal chemistry. nih.govsemanticscholar.org A theoretical docking study of this compound into the active site of a relevant protein target would involve:

Obtaining the three-dimensional structures of both the ligand and the protein.

Using a docking algorithm to explore various binding poses of the ligand within the protein's active site.

Scoring the different poses based on factors like intermolecular forces, electrostatic interactions, and solvation effects to identify the most likely binding mode.

Molecular dynamics (MD) simulations could then be employed to study the stability of the predicted ligand-protein complex over time and to gain insights into the dynamic nature of the interactions.

Quantum Chemical Calculations for Energetic Profiles and Bond Dissociation Energies

Quantum chemical calculations can be used to determine the energetic profile of a molecule, including its stability and the strength of its chemical bonds. The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically.

For this compound, calculating the BDEs for the C-Br and C-I bonds would be of particular interest. It is generally expected that the C-I bond would have a lower BDE than the C-Br bond, making it more susceptible to cleavage. These calculations are important for understanding the molecule's stability and potential degradation pathways.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to access the core 1H-pyrrolo[3,2-c]pyridine scaffold often involve multi-step sequences that may require harsh conditions or costly reagents. For instance, the synthesis of the related precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been achieved through a sequence starting from 2-bromo-5-methylpyridine, involving oxidation, nitration, condensation, and reductive cyclization. nih.govsemanticscholar.org Future efforts will likely focus on streamlining these processes.

Key areas for development include:

Green Chemistry Principles: Investigating the use of more environmentally benign solvents, reducing reliance on heavy metal catalysts like palladium, or developing more active and recyclable catalytic systems.

Novel Cyclization Strategies: Designing new synthetic pathways that build the bicyclic core in fewer steps or from more readily available starting materials. The challenges of harsh reaction conditions and complex purification, as seen in the synthesis of related azaindole structures, underscore the need for milder and more efficient methods. nih.gov

Exploration of Unprecedented Reactivity and Transformation Pathways

The primary value of 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine lies in its potential for selective chemical transformations. The greater reactivity of the C-I bond compared to the C-Br bond in transition-metal-catalyzed cross-coupling reactions is a well-established principle that can be exploited for sequential derivatization.

Future research will likely explore:

Orthogonal Functionalization: Systematically investigating a wider range of cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig amination, Suzuki-Miyaura) to selectively introduce different functional groups at the C3 (iodo) and C6 (bromo) positions. This would allow for the creation of a molecular library with diverse substitutions from a single starting scaffold.

Direct C-H Functionalization: Developing methods to directly functionalize the pyrrole (B145914) or pyridine (B92270) rings' C-H bonds, bypassing the need for pre-installed halogen handles for certain transformations.

Reactivity of the N-H Bond: Exploring a broader range of substitutions on the pyrrole nitrogen to modulate the electronic properties and biological activity of the resulting derivatives. This has been demonstrated in the synthesis of 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, a key intermediate for anticancer agents. nih.govsemanticscholar.org

Rational Design of Next-Generation Derivatives with Enhanced Functionality

The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with various biological activities. mdpi.com Derivatives have already shown significant promise as potent anticancer agents that act as colchicine-binding site inhibitors, disrupting tubulin polymerization. nih.govsemanticscholar.org

The rational design of new derivatives will be a major focus, using this compound as a versatile starting point.

Expansion of Biological Targets: Researchers can design and synthesize new analogues to target other kinases, enzymes, or receptors implicated in various diseases. Pyrrolopyridine scaffolds have shown potential as FMS kinase inhibitors for anti-inflammatory and anticancer applications and are related to structures used as NOX2 inhibitors for neurodegenerative diseases. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the groups at the C3, C6, and N1 positions, detailed SAR studies can be conducted to optimize potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve drug-like properties while maintaining or enhancing biological activity.

The following table summarizes a selection of derivatives synthesized from a 6-bromo-1H-pyrrolo[3,2-c]pyridine precursor, highlighting the scaffold's versatility in generating potent anticancer compounds. nih.gov

Compound NameR Group at C6Antiproliferative Activity (IC₅₀ in µM)
6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylHeLa: 0.85, SGC-7901: 1.12, MCF-7: 1.31
6-(o-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineo-tolylHeLa: 0.53, SGC-7901: 0.61, MCF-7: 0.83
6–(3-methoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine3-methoxyphenylHeLa: 0.41, SGC-7901: 0.52, MCF-7: 0.65
6–(4-ethoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine4-ethoxyphenylHeLa: 0.33, SGC-7901: 0.42, MCF-7: 0.49
6–(4-chlorophenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine4-chlorophenylHeLa: 0.62, SGC-7901: 0.75, MCF-7: 0.94

Data sourced from a study on colchicine-binding site inhibitors. nih.gov

Advanced Computational Methodologies for Predictive Chemical Outcomes

As synthetic possibilities expand, computational chemistry will become an indispensable tool for predicting reactivity and guiding experimental design.

Predictive Reactivity Models: Using Density Functional Theory (DFT) and other quantum mechanical methods to calculate the activation energies for different reaction pathways at the C-I and C-Br positions. This can help predict the optimal conditions for selective functionalization and identify potentially novel, undiscovered reactions.

In Silico Drug Design: Employing molecular docking and molecular dynamics simulations to predict how novel derivatives of this compound will bind to biological targets. nih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted affinity and best binding modes. researchgate.net

ADMET Prediction: Utilizing computational algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing researchers to focus on candidates with favorable drug-like characteristics from the outset.

Expansion into Interdisciplinary Research Fields

The unique electronic and structural properties of the 1H-pyrrolo[3,2-c]pyridine core suggest applications beyond medicinal chemistry. Future research may see this scaffold, and derivatives of this compound, explored in new contexts.

Materials Science: The fused aromatic system could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The ability to precisely tune the electronic properties through functionalization at the bromo and iodo positions is particularly attractive for these applications.

Chemical Biology: Developing functionalized derivatives as chemical probes or fluorescent labels to study biological processes. For example, a derivative could be designed to bind selectively to a specific protein, with a fluorescent tag attached to visualize the protein's location and dynamics within a cell.

Agrochemicals: The pyrrolopyridine scaffold is present in some agrochemicals. New derivatives could be screened for potential herbicidal, fungicidal, or insecticidal activity, opening up new avenues in agricultural science.

Q & A

Q. Q1. What are the most reliable methods for synthesizing 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine?

A: The synthesis typically involves sequential halogenation of the pyrrolopyridine core. For bromination and iodination, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Ullmann reactions) is often employed. For example, regioselective bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in DMF at 0–5°C, followed by iodination at the 3-position via a copper(I)-catalyzed reaction with iodine monochloride (ICl) . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., DMF/water) is recommended to achieve >95% purity .

Q. Q2. How should researchers optimize purification to minimize halogen displacement side reactions?

A: Halogenated pyrrolopyridines are prone to dehalogenation under harsh conditions. Use low-temperature recrystallization (e.g., −20°C in DMF/water) or flash chromatography with neutral alumina to avoid acid- or base-catalyzed degradation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm halogen retention using X-ray photoelectron spectroscopy (XPS) .

Advanced Reactivity and Selectivity

Q. Q3. How can regioselectivity challenges in functionalizing the pyrrolopyridine core be addressed?

A: Regioselectivity is influenced by electronic and steric factors. For example, iodination at the 3-position is favored due to the electron-rich nature of the pyrrole ring. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, directing groups (e.g., Boc-protected amines) or Lewis acids (e.g., ZnCl₂) can enhance selectivity .

Q. Q4. What strategies mitigate competing side reactions during cross-coupling (e.g., Suzuki or Buchwald-Hartwig)?

A: Use orthogonal protecting groups (e.g., SEM for NH groups) to prevent undesired coordination. For Suzuki couplings, employ Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C. Monitor reaction progress via TLC and quench with NH₄Cl to avoid over-arylation. For Buchwald-Hartwig aminations, Xantphos as a ligand reduces dimerization byproducts .

Analytical Characterization

Q. Q5. What spectroscopic techniques are critical for confirming the structure of halogenated pyrrolopyridines?

A:

  • ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and coupling patterns indicative of halogen proximity.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₅BrIN₂: calc. 320.8532).
  • XRD : Resolve positional ambiguity of halogens; e.g., iodine’s heavy atom effect enhances diffraction contrast .

Q. Q6. How can researchers distinguish between 1H- and 3H-tautomers in solution?

A: Use variable-temperature NMR (VT-NMR) in DMSO-d₆. Tautomerization shifts NH proton signals (δ 10–12 ppm) and alters coupling constants. IR spectroscopy (N-H stretches at ~3400 cm⁻¹) and computational modeling (DFT energy minimization) provide complementary evidence .

Stability and Safety

Q. Q7. What are the key stability concerns for storing halogenated pyrrolopyridines?

A: Light and moisture accelerate decomposition. Store under argon at −20°C in amber vials. For long-term stability, lyophilize and seal in vacuum-packed containers. Monitor degradation via HPLC; bromine loss is indicated by a shift in retention time .

Q. Q8. What safety protocols are recommended for handling this compound?

A: Use PPE (gloves, goggles) in a fume hood. Halogenated heterocycles may release toxic fumes (HBr, HI) upon heating. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Acute toxicity data (LD₅₀) should be referenced from safety sheets for analogous compounds .

Applications in Medicinal Chemistry

Q. Q9. How is this compound utilized in kinase inhibitor development?

A: The pyrrolopyridine scaffold is a privileged structure in kinase binding pockets. The bromine and iodine substituents enable late-stage diversification via cross-coupling. For example, 6-Bromo-3-iodo derivatives serve as intermediates in synthesizing JAK2 or ALK inhibitors by replacing halogens with pharmacophores (e.g., aminopyrimidines) .

Q. Q10. What computational tools predict the bioactivity of derivatives?

A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target kinases. QSAR models trained on halogenated heterocycles can prioritize derivatives with optimal LogP (2–4) and polar surface area (<90 Ų) .

Data Contradiction and Reproducibility

Q. Q11. How should researchers resolve discrepancies in reported synthetic yields?

A: Variability often stems from trace moisture or oxygen. Reproduce reactions under strictly anhydrous conditions (e.g., flame-dried glassware). Validate yields via independent methods (e.g., gravimetric analysis vs. NMR) and report detailed protocols (e.g., ramp rates, stirring speeds) .

Q. Q12. Why might halogenation regioselectivity differ between labs?

A: Subtle differences in solvent polarity (e.g., DMF vs. DMSO) or catalyst purity (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) alter reaction pathways. Standardize reagents and pre-activate catalysts (e.g., via ligand exchange) to improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.